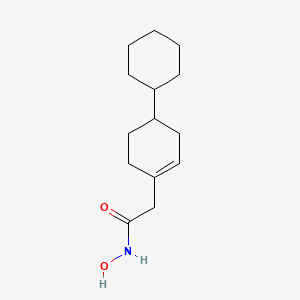
Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- is a compound with significant scientific interest due to its unique chemical structure and properties This compound is a derivative of acetohydroxamic acid, which is known for its ability to inhibit the enzyme urease
Méthodes De Préparation
The synthesis of acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- involves several steps. One common method includes the reaction of hydroxylamine with ethyl acetate to form acetohydroxamic acid. This intermediate is then reacted with 4-cyclohexyl-1-cyclohexene under specific conditions to yield the desired compound. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Analyse Des Réactions Chimiques
Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s ability to inhibit urease makes it useful in studying bacterial metabolism and enzyme inhibition.
Mécanisme D'action
The mechanism of action of acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- involves the inhibition of the enzyme urease. This enzyme is responsible for the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, the compound prevents the formation of ammonia, which can lead to a decrease in pH and the inhibition of bacterial growth. This mechanism is particularly useful in the treatment of urinary tract infections caused by urea-splitting bacteria .
Comparaison Avec Des Composés Similaires
Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- can be compared with other similar compounds such as:
Acetohydroxamic acid: The parent compound, known for its urease inhibitory properties.
Salicylhydroxamic acid: Another hydroxamic acid derivative with similar enzyme inhibitory properties.
N-Hydroxyacetamide: A simpler hydroxamic acid derivative with fewer functional groups.
The uniqueness of acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- lies in its complex structure, which includes both cyclohexyl and cyclohexenyl groups.
Propriétés
Numéro CAS |
28673-66-7 |
|---|---|
Formule moléculaire |
C14H23NO2 |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
2-(4-cyclohexylcyclohexen-1-yl)-N-hydroxyacetamide |
InChI |
InChI=1S/C14H23NO2/c16-14(15-17)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6,12-13,17H,1-5,7-10H2,(H,15,16) |
Clé InChI |
YESHEVGHJYMBED-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2CCC(=CC2)CC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


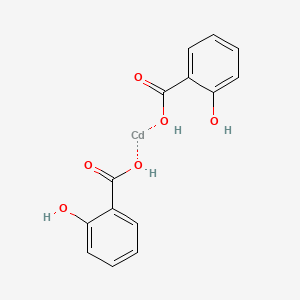


![Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)](/img/structure/B13816289.png)

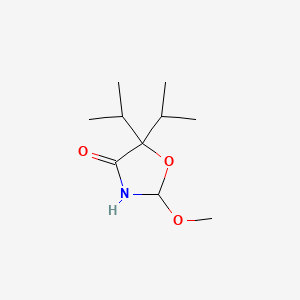

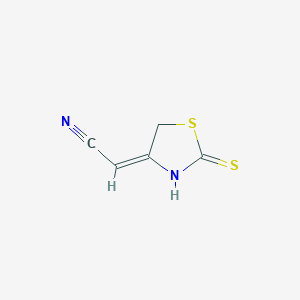
![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
![Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-](/img/structure/B13816324.png)
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
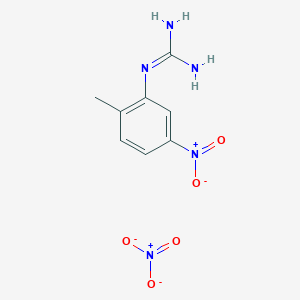
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)

